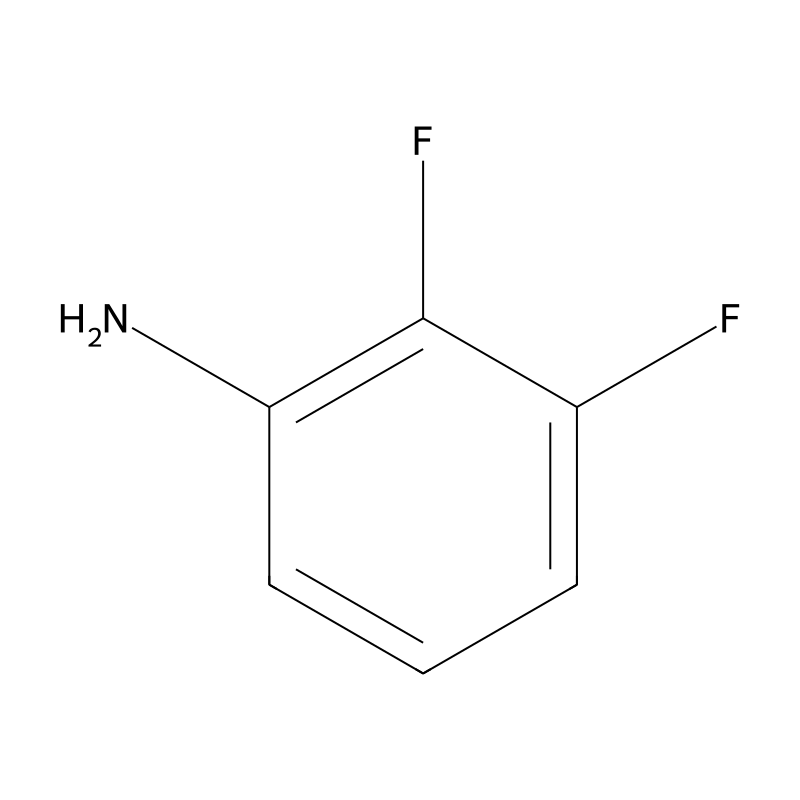

2,3-Difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate

Scientific Field: Organic Chemistry

Summary of the Application: 2,3-Difluoroaniline is used as a starting material in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.

Intermediate in the Production of Pharmaceuticals and Liquid Crystal Products

Scientific Field: Pharmaceutical Chemistry and Materials Science

Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of pharmaceuticals and liquid crystal products . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.

Synthesis of Ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate

Summary of the Application: 2,3-Difluoroaniline is used in the synthesis of ethyl 2-arylamino-4-trifluoromethylpyrimidine-5-carboxylate . This compound is a pyrimidine derivative, which is a class of compounds that have various applications in medicinal chemistry.

Performance Improvement of Perovskite Solar Cells

Scientific Field: Materials Science

Summary of the Application: 2,3-Difluoroaniline is used as an additive to improve the performance of perovskite solar cells . Fluorine-containing additives have garnered significant interest because of their unique hydrophobic properties, effective defect passivation, and regulation capability on the crystallization process .

Results or Outcomes: A perovskite solar cell utilizing 2,3-Difluoroaniline as an additive achieves an efficiency of 24.05%, and exhibits exceptional stability against humidity and thermal fluctuations .

Difluoroalkylation of Anilines via Photoinduced Methods

Summary of the Application: 2,3-Difluoroaniline is used in the difluoroalkylation of anilines via photoinduced methods . This process is part of the development of sustainable and mild protocols for the fluoroalkylation of organic backbones, which is of current interest in chemical organic synthesis .

Intermediate in the Production of Fluorinated Building Blocks

Summary of the Application: 2,3-Difluoroaniline is used as an intermediate in the production of fluorinated building blocks . These building blocks have various applications in the field of materials science.

2,3-Difluoroaniline is an aromatic amine characterized by the presence of two fluorine atoms located at the second and third positions of the aniline ring. Its chemical formula is C₆H₅F₂N, and it has a molecular weight of approximately 131.11 g/mol. The compound appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. It is known for its moderate polarity, which allows it to participate in various

- Acute Toxicity: Inhalation, ingestion, or skin contact may cause irritation or other harmful effects.

- Flammability: Likely flammable based on the presence of an aromatic ring.

- Reactivity: Can react with strong oxidizing agents.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or with alkyl halides.

- Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho and para positions relative to itself, facilitating further functionalization of the aromatic ring.

- Reduction Reactions: 2,3-Difluoroaniline can be reduced to form various derivatives, including amines or alcohols, depending on the reducing agent used .

Research indicates that 2,3-difluoroaniline exhibits moderate biological activity. It has been studied for its potential use in pharmaceuticals due to its ability to interact with biological systems. Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is necessary to fully understand its biological implications .

Several methods exist for synthesizing 2,3-difluoroaniline:

- From 2,3-Dichloronitrobenzene: A common method involves reducing 2,3-dichloronitrobenzene using hydrogen in a catalytic environment. This process typically requires specific conditions such as temperature control and the presence of catalysts .

- Fluorination of Aniline: Another approach involves the direct fluorination of aniline compounds using fluorinating agents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

- Alternative Synthetic Routes: Other methods may include the use of various reagents and solvents that can yield 2,3-difluoroaniline from different starting materials through multi-step synthesis processes .

2,3-Difluoroaniline serves various applications across multiple fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.

- Agrochemicals: The compound can be used in developing herbicides and pesticides.

- Dyes and Pigments: It plays a role in synthesizing dyes and pigments for industrial applications.

- Material Science: Its properties make it suitable for developing new materials with specific characteristics .

Interaction studies involving 2,3-difluoroaniline focus on its reactivity with other chemical entities. These studies help elucidate its role as a building block in organic synthesis and its potential effects when introduced into biological systems. Research has shown that its interactions can lead to significant changes in reactivity patterns compared to other anilines due to the presence of fluorine substituents .

Several compounds are structurally similar to 2,3-difluoroaniline. Here are some comparisons highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aniline | C₆H₅NH₂ | Simple amine without fluorine substituents |

| 2-Fluoroaniline | C₆H₄FNH₂ | Contains one fluorine atom at position two |

| 3-Fluoroaniline | C₆H₄FNH₂ | Contains one fluorine atom at position three |

| 2,4-Difluoroaniline | C₆H₄F₂NH₂ | Fluorine atoms at positions two and four |

| 4-Amino-2-fluorobenzene | C₆H₄F(NH₂) | Amino group at position four with one fluorine |

Uniqueness of 2,3-Difluoroaniline: The presence of two fluorine atoms at adjacent positions on the aromatic ring makes this compound particularly reactive compared to its analogs. This positioning enhances its electrophilic substitution capabilities while influencing its physical properties such as polarity and solubility.

XLogP3

GHS Hazard Statements

H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (13.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant